molecular formula C13H21ClN2O2S B1422302 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride CAS No. 1240529-27-4

4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B1422302
CAS No.: 1240529-27-4
M. Wt: 304.84 g/mol
InChI Key: ALFSMDMFRCRDRR-UHFFFAOYSA-N
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Description

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C13H20N2O2S·HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzene ring substituted with a methyl group and a sulfonamide group, which is further connected to a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and piperidine.

    Reaction: The piperidine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-methyl-N-(piperidin-3-ylmethyl)benzenesulfonamide.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or acylated derivatives, while oxidation and reduction can modify the functional groups on the benzene ring or the piperidine moiety.

Scientific Research Applications

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is studied for its potential effects on cellular processes and receptor interactions.

    Industrial Chemistry: It serves as a building block in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine moiety may interact with hydrophobic pockets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(piperidin-4-ylmethyl)benzene-1-sulfonamide hydrochloride
  • 4-Methyl-N-(piperidin-2-ylmethyl)benzene-1-sulfonamide hydrochloride

Uniqueness

Compared to similar compounds, 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for targeted medicinal chemistry applications.

Properties

IUPAC Name

4-methyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12;/h4-7,12,14-15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFSMDMFRCRDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-27-4
Record name Benzenesulfonamide, 4-methyl-N-(3-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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